2-Acetamido-3,3-dimethylbutanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPXAQGLXQAVTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Classification As an Amino Acid Derivative
2-Acetamido-3,3-dimethylbutanoic acid is classified as an N-acetylated amino acid. This classification stems from its structure, which features an acetyl group (–COCH₃) bonded to the nitrogen atom of the alpha-amino group of 2-amino-3,3-dimethylbutanoic acid. This modification of the parent amino acid alters its chemical properties and plays a crucial role in its applications.
The foundational amino acid, 2-amino-3,3-dimethylbutanoic acid (commonly known as L-tert-leucine), is a structural analog of the essential proteinogenic amino acid L-valine. researchgate.net L-valine's structure includes a branched isopropyl group side chain attached to the alpha-carbon. L-tert-leucine is distinguished by a bulkier tert-butyl group in the same position. This substitution of an isopropyl group with a tert-butyl group introduces significant steric hindrance, a key feature that defines the chemical behavior of L-tert-leucine and its derivatives like this compound. While some commercial suppliers may refer to it as a leucine (B10760876) derivative, its side-chain branching pattern is more directly analogous to valine. medchemexpress.comsigmaaldrich.com
The significance of this compound in the broader context of amino acid chemistry is twofold, arising from both the N-acetylation and its sterically demanding side chain.
N-acetylation is a common and vital modification in biochemistry and synthetic chemistry. The acetyl group can serve as a protecting group for the alpha-amino functionality during complex chemical syntheses, such as peptide synthesis, preventing unwanted side reactions. peptide.comcreative-proteomics.com In biological systems, N-acetylation of amino acids and protein N-termini is a widespread post-translational modification that can influence protein stability, folding, and interactions. creative-proteomics.comwikipedia.org The study of N-acetylated amino acids can, therefore, provide insights into various metabolic pathways and their potential roles in health and disease. ontosight.aimdpi.com
Furthermore, the presence of the bulky tert-butyl group places the parent amino acid, L-tert-leucine, and its derivatives into the category of sterically hindered amino acids. acs.orgthieme.de When incorporated into peptide chains, these residues impose significant conformational restrictions on the peptide backbone. acs.org This property is highly valuable for designing peptides with specific, stable secondary structures like helices or β-turns, which is crucial for creating peptidomimetics and other bioactive molecules. thieme.deacs.org The synthesis of peptides containing such hindered amino acids can be challenging, requiring specialized coupling reagents and methods to overcome the reduced reactivity of the amino and carboxyl groups. acs.orgresearchgate.net
Overview of Its Academic Research Utility and Applications
General Synthetic Routes and Reaction Pathways
The most direct and widely employed synthetic route to this compound is the N-acetylation of 2-Amino-3,3-dimethylbutanoic acid. This transformation involves the introduction of an acetyl group (-COCH₃) onto the nitrogen atom of the amino acid. The general reaction pathway can be represented as follows:
Figure 1: General reaction for the N-acetylation of 2-Amino-3,3-dimethylbutanoic acid.
This reaction is a type of acylation, specifically an acetylation, and is a fundamental transformation in organic synthesis for the protection of amine groups or the synthesis of amide-containing target molecules. The key reagents for this process are an acetylating agent and typically a base to facilitate the reaction.
Common acetylating agents include acetic anhydride (B1165640) and acetyl chloride. The choice of reagent can influence the reaction conditions and workup procedures. The reaction is often performed in an aqueous or mixed aqueous-organic solvent system.
A well-established method for the N-acetylation of amino acids is the Schotten-Baumann reaction. This method involves the use of an acid chloride (like acetyl chloride) or an acid anhydride (like acetic anhydride) in the presence of an aqueous base, such as sodium hydroxide. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct formed during the reaction, driving the equilibrium towards the formation of the amide product. Due to the sterically hindered nature of the tert-butyl group in 2-Amino-3,3-dimethylbutanoic acid, reaction conditions may need to be optimized to achieve high yields.
Precursor Chemistry and Intermediate Generation
The successful synthesis of this compound is critically dependent on the availability and purity of its precursor, 2-Amino-3,3-dimethylbutanoic acid.
2-Amino-3,3-dimethylbutanoic acid, commonly known as tert-leucine, is a non-proteinogenic amino acid characterized by a sterically demanding tert-butyl group. Its synthesis can be achieved through several routes, including both chemical and enzymatic methods.
Chemical Synthesis:
One established chemical approach is the bislactim ether method , which allows for the asymmetric synthesis of amino acids. This method provides good stereochemical control, which is crucial for obtaining enantiomerically pure tert-leucine.
Another chemical method involves the resolution of a racemic mixture of DL-tert-leucine . This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as dibenzoyl-d-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization, followed by the liberation of the individual enantiomers.
Enzymatic Synthesis:
Enzymatic methods offer a green and highly selective alternative for the synthesis of L-tert-leucine. A prominent enzymatic route utilizes leucine (B10760876) dehydrogenase (LeuDH) . This enzyme catalyzes the reductive amination of the corresponding α-keto acid, trimethylpyruvate, to L-tert-leucine with high enantioselectivity. researchgate.netnih.govnih.govmdpi.com The process often involves a cofactor regeneration system to ensure the continuous supply of the reducing equivalent, typically NADH. researchgate.netnih.gov
| Synthesis Method | Description | Advantages | Disadvantages |
| Bislactim Ether Method | Asymmetric synthesis providing good stereocontrol. | High enantiomeric purity. | Multi-step process, may require specialized reagents. |
| Resolution of Racemic Mixture | Separation of enantiomers via diastereomeric salt formation. | Can produce both D- and L-enantiomers. | Can be labor-intensive, yield of a single enantiomer is limited to 50% in theory. |
| Enzymatic Synthesis (LeuDH) | Reductive amination of trimethylpyruvate. researchgate.netnih.govnih.govmdpi.com | High enantioselectivity, mild reaction conditions, environmentally friendly. | Requires specific enzymes and cofactors, potential for substrate inhibition. nih.gov |
The core of the synthesis of this compound lies in the acetylation of the primary amine of its precursor. As mentioned, the Schotten-Baumann reaction is a classic and effective method for this transformation.
A typical laboratory procedure would involve dissolving 2-Amino-3,3-dimethylbutanoic acid in an aqueous basic solution, such as sodium hydroxide. The solution is then cooled, and acetic anhydride is added portion-wise while vigorously stirring. The base neutralizes the acetic acid byproduct, and the N-acetylated product precipitates from the reaction mixture upon acidification.
The reaction can be summarized in the following steps:
Dissolution of 2-Amino-3,3-dimethylbutanoic acid in an aqueous base.
Controlled addition of the acetylating agent (e.g., acetic anhydride) at a reduced temperature.
Reaction quenching and acidification to precipitate the product.
Isolation and purification of this compound, typically by filtration and recrystallization.
The use of a biphasic system, with an organic solvent to dissolve the starting materials and product and an aqueous phase for the base, is also a common variation of the Schotten-Baumann conditions. wikipedia.org
Optimization of Reaction Conditions and Yield Enhancement
Several factors can be optimized to enhance the yield and purity of this compound.
Choice of Base and Stoichiometry: The type and amount of base are crucial. A sufficient amount of base is required to neutralize the acidic byproduct and maintain a pH that favors the nucleophilicity of the amino group.
Temperature Control: The acetylation reaction is often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the acetylating agent is important to minimize side reactions, such as the hydrolysis of the acetic anhydride.
Rate of Addition: Slow, controlled addition of the acetylating agent helps to manage the reaction exotherm and prevent localized high concentrations that could lead to side product formation.
pH Adjustment for Precipitation: Careful adjustment of the pH during workup is necessary to ensure complete precipitation of the product while minimizing the co-precipitation of impurities.
Solvent System: For sterically hindered amino acids, the choice of solvent can impact the reaction rate and yield. While aqueous systems are common, the use of co-solvents may be explored to improve solubility.
Recent advancements in reaction optimization, such as the use of Bayesian optimization for the Schotten-Baumann reaction, demonstrate the potential for systematically identifying optimal reaction conditions with a minimal number of experiments. cam.ac.uk Such approaches can be applied to fine-tune parameters like reagent concentrations, temperature, and reaction time for the synthesis of this compound.
Scale-Up Considerations for Research Synthesis
Transitioning the synthesis of this compound from a laboratory scale to a larger research scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Heat Transfer: The exothermic nature of the acetylation reaction becomes a more significant concern on a larger scale. Efficient heat dissipation is critical to maintain temperature control and prevent runaway reactions. The use of jacketed reactors with appropriate cooling capacity is essential.
Mass Transfer: In heterogeneous reaction mixtures, such as those often employed in the Schotten-Baumann reaction, efficient mixing is crucial to ensure adequate contact between the reactants in different phases. The choice of impeller and agitation speed needs to be carefully selected to overcome mass transfer limitations.
Reagent Addition: The controlled addition of reagents, particularly the highly reactive acetylating agent, is paramount. The use of addition funnels or syringe pumps can provide precise control over the addition rate.
Workup and Isolation: Handling larger volumes of reaction mixtures and isolating the product requires appropriate equipment. Larger filtration apparatus and recrystallization vessels are necessary. The efficiency of the filtration and washing steps is important for obtaining a pure product.
Safety: A thorough safety assessment is required before scaling up any chemical synthesis. This includes understanding the hazards of all reagents and potential byproducts, as well as implementing appropriate engineering controls and personal protective equipment.
For industrial-scale synthesis of N-acetylated amino acids, continuous flow processes are also being explored to improve safety, efficiency, and process control. google.com While this may be beyond the scope of typical research synthesis, the principles of continuous manufacturing can offer insights into optimizing reaction conditions even at a smaller scale.
Stereochemical Investigations of 2 Acetamido 3,3 Dimethylbutanoic Acid Enantiomers
Synthesis and Isolation of (2R)-2-Acetamido-3,3-dimethylbutanoic Acid
The preparation of enantiomerically pure (2R)-2-Acetamido-3,3-dimethylbutanoic acid often involves a combination of racemic synthesis followed by chiral resolution. A common approach begins with the synthesis of the racemic amino acid, DL-tert-leucine, which can then be acetylated to yield racemic N-acetyl-DL-tert-leucine.
Synthesis of Racemic N-acetyl-tert-leucine:
A typical procedure for the acetylation of DL-tert-leucine involves its reaction with acetic anhydride (B1165640) in an aqueous solution under basic conditions, often maintained by the addition of sodium hydroxide. The reaction mixture is subsequently acidified to precipitate the N-acetyl derivative, which can be collected by filtration, washed, and dried.
Enzymatic Kinetic Resolution:
One of the most effective methods for isolating the (2R)-enantiomer is through enzymatic kinetic resolution of a racemic mixture of an N-acetyl-tert-leucine ester. This method leverages the high enantioselectivity of certain enzymes. For instance, proteases such as Alcalase from Bacillus licheniformis can selectively hydrolyze the (S)-enantiomer of an N-acetyl-amino acid ester, leaving the (R)-enantiomer of the ester unreacted. researchgate.netnih.gov
The process can be summarized in the following steps:
Esterification: The racemic N-acetyl-DL-tert-leucine is first converted to a suitable ester, for example, a chloroethyl ester, which has been shown to exhibit a high rate of hydrolysis in the presence of Alcalase. researchgate.netnih.gov
Enzymatic Hydrolysis: The racemic ester is then subjected to hydrolysis catalyzed by an enzyme like Alcalase. The enzyme selectively acts on the (S)-ester, converting it to (S)-N-acetyl-tert-leucine.
Separation: At approximately 50% conversion, the reaction is stopped. The mixture then contains the unreacted (R)-N-acetyl-tert-leucine ester and the hydrolyzed (S)-N-acetyl-tert-leucine. These two compounds, having different chemical properties (ester vs. carboxylic acid), can be separated by extraction.
Hydrolysis of the (R)-ester: The isolated (R)-N-acetyl-tert-leucine ester is then subjected to acidic hydrolysis to cleave the ester group, yielding the final product, (2R)-2-Acetamido-3,3-dimethylbutanoic acid. researchgate.netnih.gov
Isolation and Purification:
Following the hydrolysis of the (R)-ester, the resulting (2R)-2-Acetamido-3,3-dimethylbutanoic acid can be isolated and purified using standard techniques such as crystallization, extraction, or chromatography. google.com Recrystallization from a suitable solvent system is often employed to obtain the final product in high purity.
Enantioselective Synthesis Strategies
While chiral resolution of racemates is a widely used technique, enantioselective synthesis, which aims to directly produce a single enantiomer, is often a more efficient approach. For compounds like 2-Acetamido-3,3-dimethylbutanoic acid, this can be achieved through various asymmetric synthesis methodologies.
One prominent strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed.
Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. This can include metal-based catalysts with chiral ligands or organocatalysts. For the synthesis of the precursor amino acid, tert-leucine, biocatalytic methods have also been developed. For instance, the asymmetric synthesis of L-tert-leucine can be achieved with high enantioselectivity using bacterial strains that possess specific enzymes capable of stereoselective hydrolysis of tert-leucine amide. nih.gov
Dynamic kinetic resolution (DKR) is a particularly elegant strategy that combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. DKR has been successfully applied to the synthesis of chiral α-amino acid derivatives through the asymmetric ring opening of azlactones catalyzed by bifunctional organocatalysts. mdpi.com
Stereochemical Analysis and Optical Purity Determination
The confirmation of the stereochemical integrity and the determination of the optical purity of the synthesized enantiomers are crucial steps. Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a powerful and widely used method for separating enantiomers and determining their ratio. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For N-acetylated amino acids, various CSPs are available. The choice of the CSP and the mobile phase composition are critical for achieving good separation. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram. The use of pre-column derivatization with a chiral reagent can also be employed to form diastereomers that can be separated on a standard achiral column. researchgate.netnih.gov
| Analytical Technique | Principle | Application to this compound |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Direct separation of (2R) and (2S) enantiomers to determine enantiomeric excess. |
| NMR Spectroscopy with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in separate NMR signals for the enantiomers. | The addition of a CSA to a solution of the sample can lead to the splitting of specific proton or carbon signals in the NMR spectrum, allowing for the quantification of each enantiomer. |
| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) | Covalent reaction with a chiral derivatizing agent to form diastereomers with distinct NMR spectra. | Reaction with a CDA (e.g., Mosher's acid chloride) forms diastereomeric amides whose NMR signals (e.g., 1H, 19F, or 31P) are sufficiently different to allow for integration and determination of enantiomeric excess. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is another indispensable tool for stereochemical analysis. While the NMR spectra of enantiomers in an achiral solvent are identical, their signals can be resolved in the presence of a chiral environment.
Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to the NMR sample can lead to the formation of transient diastereomeric complexes that have different chemical shifts. This allows for the direct observation and quantification of both enantiomers in the NMR spectrum.
Chiral Derivatizing Agents (CDAs): Alternatively, the enantiomeric mixture can be reacted with a chiral derivatizing agent to form a mixture of diastereomers. Since diastereomers have different physical and spectral properties, their corresponding signals in the NMR spectrum will be distinct and can be integrated to determine the enantiomeric excess. Reagents such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) are commonly used for this purpose. researchgate.net
The table below summarizes the key analytical techniques used for the stereochemical analysis and optical purity determination of this compound enantiomers.
Chemical Derivatization Strategies and Structural Modifications
Formation of Esters for Specific Research Applications
The carboxylic acid moiety of 2-Acetamido-3,3-dimethylbutanoic acid is a prime target for esterification, a process that can modulate its solubility, reactivity, and biological activity for specific research purposes. A variety of ester derivatives can be synthesized, each with unique properties beneficial for different applications.
One effective method for the concurrent esterification and N-acetylation of amino acids involves the use of orthoesters, such as triethyl orthoacetate (TEOA). nih.govsci-hub.st This approach is particularly useful as it can be performed under relatively mild conditions. For an amino acid like 3,3-dimethylbutanoic acid, this reaction would yield the corresponding N-acetyl ethyl ester. The reaction mechanism is thought to proceed through an intermediate oxazolidinone. nih.gov
Key ester derivatives and their potential research applications are summarized below:
| Ester Derivative | Potential Research Application | Synthesis Method |
| Methyl Ester | Used as a protecting group in multi-step organic synthesis; can be a precursor for other derivatives. | Standard acid-catalyzed esterification with methanol. |
| Ethyl Ester | Similar to the methyl ester, often used to enhance lipophilicity. | Reaction with triethyl orthoacetate. nih.govsci-hub.st |
| Benzyl (B1604629) Ester | Employed as a protecting group that can be removed by hydrogenolysis. | Reaction with benzyl alcohol in the presence of a coupling agent. |
| tert-Butyl Ester | A bulky protecting group, stable to many reagents but removable under acidic conditions. | Not readily synthesized by some common methods. core.ac.uk |
The choice of esterification method and the resulting ester depends heavily on the desired application and the compatibility with other functional groups in the target molecule.
Exploration of Amide Modifications
The formation of amide bonds from the carboxylic acid of this compound is a fundamental strategy for creating peptidomimetics and other modified biomolecules. The synthesis of amides, particularly with hindered amines, requires specific coupling reagents to facilitate the reaction.
The synthesis of N-acetyl, tert-butyl amide derivatives of amino acids has been successfully achieved using solution-phase methodology. nih.gov This often involves the use of coupling reagents to activate the carboxylic acid, followed by reaction with the desired amine. For a sterically hindered amine like tert-butylamine, this may require a two-step process involving an activated ester intermediate. nih.gov
Commonly used coupling reagents for amide bond formation include:
Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uk
Phosphonium and Uronium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
The reaction conditions, including the choice of solvent and base, are critical for achieving high yields and minimizing side reactions. The synthesis of an amide derivative of Acetyl-L-leucine, a structurally similar compound, involves reacting it with acetyl chloride followed by an aqueous ammonia (B1221849) solution. biosynth.com
Conjugation Chemistry for Advanced Probes and Bioconjugates
The structural backbone of this compound can be functionalized to create advanced probes and bioconjugates. This is often achieved through the introduction of bioorthogonal functional groups that can undergo specific ligation reactions.
Integration into Click Chemistry Reagents
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation due to its high efficiency and specificity. peptide.combiosyntan.de To utilize this chemistry, this compound would first need to be derivatized to contain either an azide (B81097) or a terminal alkyne group.
Azide Derivatives: Azido-containing amino acids can be synthesized and incorporated into peptides or other molecules. medchemexpress.comjenabioscience.com These can then be "clicked" with alkyne-containing tags, such as fluorescent dyes or biotin, for visualization or purification. For example, an azido (B1232118) group could be introduced at a position on the butanoic acid backbone that does not interfere with the acetamido or carboxylic acid functionalities, or by modifying the acetyl group itself.
Alkyne Derivatives: Similarly, an alkyne group can be installed. Propargylglycine is an example of an alkyne-containing amino acid that is readily used in click chemistry. peptide.com A propargyl group could potentially be attached to the nitrogen of the acetamido group or other suitable positions on the molecule.
The resulting triazole linkage formed from the click reaction is highly stable, making this a robust method for creating complex bioconjugates. biosyntan.de The synthesis of unnatural amino acid derivatives through click chemistry has been demonstrated, showcasing the versatility of this approach for creating novel molecular structures. nih.gov
The table below outlines potential click chemistry modifications for this compound:
| Modification | Reagent Type | Potential Application |
| Introduction of an Azide Group | Azido-containing building block | Conjugation to alkyne-modified proteins, surfaces, or reporter molecules. medchemexpress.com |
| Introduction of an Alkyne Group | Alkyne-containing building block | Conjugation to azide-modified biomolecules or probes. peptide.com |
These derivatization strategies significantly expand the utility of this compound, transforming it from a simple amino acid into a versatile building block for a wide array of research applications.
Biological and Biochemical Research Implications
Investigations into the Biological Impact of Amino Acid Derivatives
While direct research on the hormonal effects of 2-Acetamido-3,3-dimethylbutanoic acid is not extensively documented, studies on related amino acid and dicarboxylic acid derivatives provide insight into their potential influence on metabolic pathways. For instance, research into a bisamide derivative of dicarboxylic acid (BDDA) has shown positive effects on lipid and glucose metabolism in animal models with metabolic disorders. In these studies, the application of BDDA led to an improvement in serum lipid metabolism and exerted a hypoglycemic effect, positively influencing insulin metabolism. This suggests that certain structural derivatives can play a role in modulating key metabolic processes. The mechanism may involve the restoration of pancreatic islet compartments and an increase in the number of pancreatic stem cells, highlighting a potential for such compounds to stimulate tissue regeneration in metabolic disorders.
Metabolic pathways are crucial for cellular function, converting nutrients into energy and essential building blocks. Key pathways include glycolysis, the tricarboxylic acid (TCA) cycle, and various routes for lipid and amino acid metabolism. The pyruvate dehydrogenase (PDH) complex, for example, is a critical convergence point for these pathways. The regulation of such enzymes and pathways is vital for metabolic homeostasis. While the specific impact of this compound on these pathways remains to be fully elucidated, the study of related derivatives like BDDA indicates that compounds with similar backbones can influence metabolic function, potentially through mechanisms that mitigate inflammation and insulin resistance associated with obesity.
Table 1: Effects of a Bisamide Derivative of Dicarboxylic Acid (BDDA) on Metabolism in an Animal Model
| Parameter | Observed Effect | Potential Mechanism |
| Glucose Metabolism | Hypoglycemic effect | Positive effect on insulin metabolism, restoration of islet compartment. |
| Lipid Metabolism | Improved serum lipid metabolism | Reduction in visceral fat mass. |
| Pancreatic Function | Increased number of pancreatic stem cells | Stimulation of tissue regeneration and recovery. |
The balance between muscle protein synthesis (MPS) and muscle protein breakdown (MPB) governs skeletal muscle mass. In healthy individuals, these processes are in a dynamic equilibrium, with MPS exceeding MPB in the fed state and the reverse occurring in the fasted state. Exercise, particularly resistance exercise, is a potent stimulus for MPS. Following an intense workout, the rate of MPS can increase two- to three-fold.
Nutrition, specifically the availability of amino acids, is the other principal determinant of muscle protein balance. The ingestion of protein or amino acids stimulates MPS, and this effect is synergistic when combined with exercise. Essential amino acids (EAAs) are the primary drivers of this response, as they are required for building new muscle protein. Free-form EAAs have been shown to stimulate MPS more effectively on a per-gram basis than the same amino acids from an intact dietary protein source. This is because they are absorbed rapidly and require no digestion, allowing them to act as metabolic regulators. The anabolic response to amino acid ingestion is finite, with MPS rates typically peaking around 1.5 hours after consumption before returning to baseline, even if amino acid availability remains high.
Given that this compound is a derivative of an amino acid with a branched-chain structure, its potential role in exercise physiology is of interest. Branched-chain amino acids (BCAAs) like leucine (B10760876) are particularly important for stimulating the mTOR signaling pathway, a key regulator of MPS. Although direct studies on this compound are lacking, its structural characteristics suggest a potential, though unproven, interaction with pathways related to muscle metabolism.
Table 2: Key Factors Influencing Muscle Protein Synthesis (MPS)
| Factor | Description | Typical Effect on MPS |
| Resistance Exercise | Physical stimulus from intense muscle contraction. | Increases 2- to 3-fold at intensities >60% of 1-RM. |
| Amino Acid Availability | Ingestion of protein or essential amino acids (EAAs). | Stimulates MPS, with EAAs being the primary drivers. |
| Synergy | Combination of exercise and amino acid intake. | Additive effects on stimulating post-exercise MPS. |
Mechanistic Studies of Compounds Containing the 3,3-Dimethylbutanoic Acid Moiety
The 3,3-dimethylbutanoic acid moiety, also known as tert-butylacetic acid, serves as a crucial building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its unique structure, characterized by a quaternary carbon adjacent to the carboxylic acid group, imparts specific steric and electronic properties to molecules.
Mechanistic studies have explored how incorporating this moiety affects the conformation and assembly of larger molecules. For example, when 3,3-dimethyl-substituted γ-amino acid residues are incorporated into peptides, they can significantly influence the resulting structure. Research on such α,γ-hybrid peptide foldamers has shown that the dimethyl substitution can restrict conformation, which is a critical aspect of designing synthetic peptides for applications in drug discovery and catalysis. The steric bulk of the 3,3-dimethyl group can favor specific torsion angles, leading to predictable secondary structures like helices or turns. These conformational restrictions are vital for mimicking the supersecondary structures of natural proteins. The compound's utility is also highlighted in its use as a chiral auxiliary in asymmetric synthesis, underscoring its importance in stereochemistry.
Research into Potential Diagnostic Markers and Biological Roles
While this compound has not been directly studied in neurological disorders, research on structurally related amino acid derivatives has revealed significant therapeutic potential. The central nervous system is influenced by a variety of amino acids and their analogues, which can act as neurotransmitters, neuromodulators, or metabolic regulators.
Branched-chain amino acids (BCAAs) have been investigated as a potential therapy for traumatic brain injury (TBI). iomcworld.org Following a TBI, concentrations of BCAAs in the brain are significantly altered, and administering BCAAs has been shown to restore cognitive performance and normal electrophysiological parameters in animal models. iomcworld.orgconductscience.com The proposed mechanism involves the amelioration of calcium dysregulation and impaired bioenergetic function following the injury. iomcworld.org
Furthermore, D-amino acids, which are stereoisomers of the more common L-amino acids, have been identified as key signaling molecules in the brain. cell.com D-serine and D-aspartate, for example, act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov Dysregulation of the NMDA receptor is implicated in several neurological conditions. Over-activation can lead to neurotoxicity seen in Alzheimer's disease, while under-activation is linked to the pathophysiology of schizophrenia. nih.govnih.gov This has led to research into D-amino acids and their derivatives as potential biomarkers and therapeutic targets for these complex disorders. cell.comnih.gov Abnormal levels of D-amino acids have been found in the biofluids and tissues of patients with various brain disorders, including Alzheimer's, schizophrenia, and amyotrophic lateral sclerosis (ALS). cell.com
In the context of metabolic disorders, amino acid derivatives and related structures are actively being researched both as potential therapeutic agents and as diagnostic markers. As previously mentioned, a bisamide derivative of dicarboxylic acid (BDDA) has shown promise in animal models of metabolic syndrome by improving glucose and lipid metabolism. nih.gov This suggests that synthetic derivatives can be designed to target specific metabolic pathways that are dysregulated in disease states.
Another area of research focuses on identifying biological markers for inborn errors of metabolism. For example, 3-methylglutaconic acid (3MGA) is an organic acid that appears in the urine in numerous inherited disorders associated with compromised mitochondrial energy metabolism. 3MGA arises from the intermediate 3-methylglutaconyl CoA, which is part of the leucine catabolism pathway. In "primary" 3MGA-uria, the defect is directly in this pathway. However, in "secondary" 3MGA-urias, there is no defect in leucine metabolism. Instead, it is proposed that mitochondrial dysfunction leads to an accumulation of acetyl-CoA, which then drives the de novo synthesis of 3-methylglutaconyl CoA. Hydrolysis of this compound yields 3MGA, which is then excreted. Understanding the metabolic origins of markers like 3MGA is crucial for its utility in diagnosing and monitoring these complex metabolic disorders.
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is fundamental in the analysis of 2-Acetamido-3,3-dimethylbutanoic acid, serving to separate the compound from impurities, starting materials, and byproducts. High-performance liquid chromatography and gas chromatography are the principal methods utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this polar analyte. In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, generally a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com An acid modifier, like formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the amide bond exhibits absorbance at low UV wavelengths (around 200-220 nm). The retention time of the compound is characteristic under specific conditions, and the peak area can be used to quantify its purity relative to other components in the sample.
Table 1: Illustrative RP-HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development and is based on standard practices for similar carboxylic acids. sielc.compensoft.net
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and polar nature of this compound, direct analysis by GC is challenging as it can lead to poor peak shape and decomposition in the injector. thermofisher.com To overcome this, a derivatization step is necessary to convert the polar carboxylic acid and amide groups into more volatile, less polar functional groups. sigmaaldrich.comsigmaaldrich.com
A common derivatization method is silylation, which involves reacting the analyte with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). thermofisher.comsigmaaldrich.comsigmaaldrich.com This reaction replaces the active hydrogens on the carboxylic acid and amide groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively, significantly increasing the compound's volatility and thermal stability. sigmaaldrich.comsigmaaldrich.com The resulting derivative can then be readily analyzed by GC, typically using a non-polar or medium-polarity capillary column and a flame ionization detector (FID) or a mass spectrometer. thermofisher.com
Table 2: Representative GC Method Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization Reagent | MTBSTFA or MSTFA |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Start at 100 °C, ramp to 300 °C |
| Detector | FID or Mass Spectrometer |
This table outlines general conditions for the GC analysis of silylated amino acid derivatives. thermofisher.commdpi.com
Mass Spectrometry (MS) for Molecular Confirmation and Quantification
Mass spectrometry is an indispensable tool for the analysis of this compound, providing precise information about its molecular weight and structure. It is most often coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC).
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. For quantitative analysis and enhanced sensitivity, derivatization of the carboxylic acid group is often employed. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to convert the acid into a derivative that is more readily ionized, typically by electrospray ionization (ESI). nih.govunimi.itecu.edu.au
High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of this compound (C₈H₁₅NO₃), confirming its composition with a high degree of confidence.
Tandem Mass Spectrometry (LC-MS/MS) is used for structural elucidation. In this technique, the molecular ion of the compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the molecule by piecing together its constituent parts, such as the acetyl group, the amino acid backbone, and the tert-butyl group.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for identifying and quantifying this compound following derivatization. sigmaaldrich.com After separation on the GC column, the derivatized analyte enters the mass spectrometer, which typically operates in electron ionization (EI) mode. The EI process generates a molecular ion of the derivative and a reproducible fragmentation pattern. sigmaaldrich.com
For a TBDMS derivative of an amino acid, characteristic fragments often include the loss of a methyl group ([M-15]⁺), a tert-butyl group ([M-57]⁺), or the entire silyl (B83357) group with the carboxyl function ([M-159]⁺). sigmaaldrich.com By analyzing this fragmentation pattern, the structure of the original molecule can be confirmed. GC-MS is highly sensitive and specific, making it suitable for trace-level analysis and identification in complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of this compound. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the chemical environment of each carbon atom in the molecule.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the tert-butyl group (a sharp singlet), the α-proton (a doublet or singlet depending on coupling), the acetyl methyl group (a singlet), and the amide proton (a doublet or broad singlet). The chemical shifts and coupling patterns of these signals confirm the molecular skeleton.
The ¹³C NMR spectrum provides complementary information, showing characteristic resonances for the carbonyl carbons of the amide and carboxylic acid groups, the α-carbon, the quaternary carbon, and the methyl carbons of the tert-butyl and acetyl groups. Together, ¹H and ¹³C NMR data allow for the complete and definitive assignment of the compound's structure.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxyl (–COOH) | ~12.0 | Broad Singlet |
| Amide (–NH) | ~8.0 | Doublet |
| α-Proton (–CH) | ~4.2 | Doublet |
| Acetyl (–CH₃) | ~1.9 | Singlet |
Predicted shifts are based on data for structurally similar compounds like N-acetyl-L-leucine and may vary depending on the solvent and other experimental conditions. chemicalbook.com
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxyl Carbonyl (–COOH) | ~175 |
| Amide Carbonyl (–C=O) | ~170 |
| α-Carbon (–CH) | ~60 |
| Quaternary Carbon (–C(CH₃)₃) | ~34 |
| tert-Butyl Carbons (–C(CH₃)₃) | ~26 |
Predicted shifts are based on data for structurally similar compounds like N-acetyl-L-leucine and L-tert-leucine and may vary depending on the solvent and other experimental conditions. chemicalbook.comchemicalbook.com
Utilization as an Analytical Standard in Research
This compound, also known as N-acetyl-tert-leucine, serves as a crucial reference material in analytical research. Its high purity and well-characterized properties make it suitable for use as an analytical standard in various chromatographic and spectroscopic methods. The primary application of such a standard is to ensure the accuracy, precision, and reliability of analytical measurements for the quantification and identification of related compounds in complex mixtures. biosynth.comclearsynth.com
In the context of research, an analytical standard like this compound is indispensable for method development, validation, and routine quality control. It provides a benchmark against which unknown samples can be compared, allowing for the accurate determination of concentration and confirmation of identity.
Detailed Research Findings:
In quantitative analysis, particularly in techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), an internal standard is often employed to correct for variations in sample preparation and instrument response. A compound like this compound, especially its isotopically labeled form, would be an ideal internal standard for the analysis of other N-acetylated amino acids or structurally similar molecules. This is due to its similar chemical behavior during extraction and ionization, which helps in achieving accurate quantification. nih.govnih.govwaters.com
For instance, in a typical LC-MS/MS method for amino acid analysis, a known concentration of the analytical standard is added to the sample. The ratio of the signal response of the analyte to the signal response of the internal standard is then used to construct a calibration curve, from which the concentration of the analyte in the unknown sample can be determined. mz-at.deresearchgate.net The validation of such a method would involve assessing parameters like linearity, accuracy, precision, and limits of detection and quantification, all of which rely on the use of a certified reference standard. semanticscholar.orgscirp.orgscirp.org
The tables below illustrate the type of data that would be generated during the validation of an analytical method using an analytical standard like this compound.
Table 1: Representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | Analyte-specific m/z |
| MRM Transition (Standard) | Standard-specific m/z |
| Collision Energy | Optimized for each transition |
Table 2: Illustrative Method Validation Data for an N-Acetylated Amino Acid Assay Using a Reference Standard
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 85-115% | 98.5% |
| Precision (% RSD) | ≤ 15% | 4.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.5 ng/mL |
Spectroscopic Characterization:
As an analytical standard, this compound would be thoroughly characterized using various spectroscopic techniques to confirm its identity and purity. This data is crucial for its certification as a reference material.
Table 3: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Signals corresponding to the acetyl methyl protons, the α-proton, and the tert-butyl protons, with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for the carbonyl carbons, the α-carbon, the methyl carbons of the acetyl and tert-butyl groups, and the quaternary carbon of the tert-butyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₈H₁₅NO₃, MW: 173.21 g/mol ). Fragmentation patterns would be consistent with its structure. biosynth.com |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, C=O stretches of the carboxylic acid and amide, and C-H stretches of the alkyl groups. |
Emerging Research Avenues and Future Perspectives
Development of Novel Synthetic Routes and Derivatization Strategies
The synthesis of N-acetylated amino acids is a well-established process, but research continues to seek more efficient, scalable, and environmentally friendly methods. For N-acetyl-DL-leucine, a common approach involves the acylation of L-leucine with acetic anhydride (B1165640), followed by a racemization step. isef.netpatsnap.com One patented method describes dissolving L-leucine in an alkaline solution, adding a racemization catalyst like salicylaldehyde, and then acetylating with acetic anhydride. patsnap.com This process aims to simplify production, reduce costs, and improve yield by avoiding harsh acidic conditions. patsnap.com
Future research is likely to focus on several key areas for the synthesis of 2-Acetamido-3,3-dimethylbutanoic acid:
Enzymatic Synthesis : Biocatalysis offers a green alternative to traditional chemical synthesis. The use of enzymes could allow for the direct, stereoselective synthesis of specific enantiomers (L- or D-N-acetyl-tert-leucine), which is crucial as biological activity is often enantiomer-specific. rsc.orgnih.gov Enzymatic strategies can involve acyl-adenylating enzymes or hydrolases like lipases to catalyze the formation of the amide bond. nih.gov
Improved Racemization and Acetylation Processes : For producing the racemic mixture, research is focused on optimizing reaction conditions to increase yield and purity. isef.net A patented process for N-acetyl-leucine involves racemization of a base addition salt in the presence of acetic anhydride, which can be performed at temperatures between 50 to 150°C. google.com
Derivatization Strategies : Chemical modification of this compound can generate new molecules with potentially enhanced properties. Derivatization is a common strategy to improve the chromatographic performance, stability, and detectability of amino acids. actascientific.com Techniques such as esterification or amidation of the carboxylic acid group, or modifications to the acetyl group, could be explored to create novel compounds for various applications, including prodrugs with improved bioavailability. nih.gov The synthesis of N-acetyl, tert-butyl amide derivatives of other amino acids has been demonstrated, providing a template for similar modifications.
| Synthetic Approach | Description | Potential Advantages |
| Chemical Synthesis | Acylation of tert-leucine with an acetylating agent like acetic anhydride, often followed by racemization for the DL-form. isef.netpatsnap.com | Well-established, scalable for large-scale production. |
| Enzymatic Synthesis | Use of enzymes to catalyze the N-acetylation of tert-leucine. rsc.orgnih.gov | High stereoselectivity, milder reaction conditions, environmentally friendly. |
| Chemo-enzymatic Synthesis | A combination of chemical steps with enzymatic reactions to leverage the advantages of both approaches. | Can overcome limitations of purely chemical or enzymatic routes. |
In-Depth Exploration of Biological Activities and Therapeutic Potential
The primary focus of research on N-acetyl-leucine has been its therapeutic potential for neurological disorders. The racemic mixture has been used for decades to treat vertigo. biorxiv.org More recent and intensive studies are investigating the purified L-enantiomer as a promising treatment for a range of conditions. nih.gov
Mechanism of Action: A key discovery is that acetylation alters the way the molecule is transported into cells. nih.govnih.gov While the parent amino acid, leucine (B10760876), is taken up by the L-type Amino Acid Transporter (LAT1), N-acetyl-l-leucine is transported by organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). nih.govnih.govresearchgate.net This switch in transporters is thought to be a crucial part of how acetylation turns leucine into an effective drug, potentially bypassing rate-limiting steps in certain metabolic pathways. nih.govnih.gov Inside the cell, N-acetyl-l-leucine can be metabolized back to L-leucine. nih.gov
Therapeutic Targets: Current research is exploring the efficacy of N-acetyl-leucine in various neurological diseases:
Cerebellar Ataxia : Studies have shown that N-acetyl-leucine can improve neurological functions in this condition. biorxiv.org
Lysosomal Storage Disorders : Clinical trials are underway for its use in Niemann-Pick disease type C and GM2 gangliosidoses. nih.gov
Traumatic Brain Injury (TBI) : Preclinical studies in mice have demonstrated that N-acetyl-L-leucine can attenuate neuronal cell death and suppress neuroinflammation following TBI. biorxiv.org The treatment was also associated with the restoration of autophagy flux, a critical cellular process for removing damaged components. biorxiv.orgresearchgate.net
Other Neurological Conditions : The compound is also being investigated for its potential benefits in treating vertigo, migraine, and restless legs syndrome. nih.gov
Future research will likely delve deeper into the molecular mechanisms underlying these therapeutic effects, exploring how the compound modulates cellular pathways beyond simple metabolic conversion to leucine.
| Neurological Condition | Investigated Effect of N-acetyl-leucine |
| Vertigo | Used as a treatment for acute vertiginous symptoms. biorxiv.org |
| Cerebellar Ataxia | Shown to improve neurological functions. biorxiv.org |
| Lysosomal Storage Disorders | Under investigation for Niemann-Pick disease type C and GM2 gangliosidoses. nih.gov |
| Traumatic Brain Injury | Reduces neuronal death and neuroinflammation in animal models. biorxiv.org |
Design and Synthesis of Advanced Probes for Biochemical Research
To fully understand the mechanism of action of this compound, it is essential to track its journey and interactions within biological systems. This can be achieved by designing and synthesizing advanced biochemical probes. While specific probes derived from this compound are not yet widely reported, the principles of amino acid derivatization offer a clear path forward. nih.gov
Future research in this area would involve:
Isotopically Labeled Analogs : Synthesizing versions of the molecule where certain atoms are replaced with their heavier isotopes (e.g., Deuterium, Carbon-13, Nitrogen-15). These labeled compounds can be traced using techniques like mass spectrometry to study the compound's absorption, distribution, metabolism, and excretion (ADME) profile without altering its chemical properties.
Fluorescent Probes : Attaching a fluorescent tag to the molecule would allow for its visualization in cells and tissues using advanced microscopy techniques. This could provide spatial and temporal information about its cellular uptake and localization.
Affinity-Based Probes : Developing derivatives that can form a covalent bond with their biological targets (e.g., transporters or enzymes). These probes are invaluable for identifying the specific proteins that interact with the compound, helping to elucidate its mechanism of action.
The N-terminal derivatization of amino acids is a common strategy used to enhance their detection and analysis, and similar methods could be applied to create these research tools. nih.gov
Integration into Materials Science and Chemical Biology Platforms
The unique structural properties of this compound, particularly the bulky tert-butyl group, make it an interesting building block for applications in materials science and chemical biology.
Peptide Synthesis and Foldamers : As a modified amino acid, it can be incorporated into peptides. The steric hindrance from the tert-butyl group can be used to enforce specific conformations or to create peptides with increased stability against enzymatic degradation. This is valuable in designing novel peptide-based drugs or functional biomaterials.
Chemical Biology Tools : The compound can serve as a building block in the synthesis of larger, more complex molecules for chemical biology research. nmpharmtech.com For instance, it could be integrated into libraries of small molecules for screening against various biological targets. Its use as a chiral auxiliary in asymmetric synthesis is also a potential application, leveraging its defined stereochemistry to control the formation of other chiral molecules. cymitquimica.com
Biomaterials and Biotechnology : N-acetylated amino acids can be used in various biotechnology processes and formulations. nmpharmtech.com The properties of this compound could be harnessed to create new polymers or surface coatings with specific biocompatible or recognition properties. For example, the incorporation of γ-amino acids with dimethyl substitutions has been shown to influence the helical structure of hybrid peptides, a principle that could be extended to material design. researchgate.net
As research progresses, the integration of this compound into these advanced platforms is expected to expand, revealing new functionalities and applications beyond its current therapeutic focus.
Q & A
Basic: What are the recommended synthetic routes for 2-Acetamido-3,3-dimethylbutanoic acid, and how can intermediates be optimized for yield?
Methodological Answer:
A common approach involves using azide intermediates. For example, (2R)-2-azido-3,3-dimethylbutanoic acid (CAS: EN300-244196) can be reduced to the corresponding amine using catalytic hydrogenation or Staudinger reactions, followed by acetylation with acetic anhydride . Optimization includes monitoring reaction pH (e.g., sodium acetate buffer) to prevent racemization and using TCEP or DTT to stabilize thiol-containing intermediates . Yield improvements are achieved via stepwise purification using reverse-phase HPLC with C18 columns and mobile phases containing 0.1% trifluoroacetic acid .
Basic: What analytical techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (400 MHz, DMSO-d₆) identifies stereochemistry: methyl groups (δ 1.2–1.4 ppm), acetamido protons (δ 2.0 ppm), and carboxyl protons (δ 12.1 ppm). Coupling constants (e.g., J = 6.5 Hz) confirm chiral center configurations .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 174.19766 [M+H]⁺) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., space group P2₁2₁2₁) resolve bond angles and confirm stereoisomerism .
Basic: How can solubility and stability of this compound be enhanced for in vitro assays?
Methodological Answer:
- Solubility : Use phosphate-buffered saline (PBS, pH 7.4) or DMSO (≤5% v/v) for aqueous systems. For hydrophobic interactions, add β-cyclodextrin (10 mM) to improve dissolution .
- Stability : Store lyophilized samples at -20°C under argon. In solution, add 1 mM EDTA to chelate metal ions and prevent carboxyl group oxidation .
Advanced: How does the stereochemical configuration (S vs. R) impact biological activity or crystallization behavior?
Methodological Answer:
The (2S) enantiomer (CAS: 22146-59-4) exhibits distinct crystallinity compared to the (2R) form, as shown by differential scanning calorimetry (melting point variations ≥10°C) . Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) separates enantiomers, with retention times differing by ≥2 minutes . Biological assays (e.g., enzyme inhibition) require enantiopure samples due to steric hindrance effects from the 3,3-dimethyl group on binding pockets .
Advanced: What computational strategies predict the physicochemical and ADMET properties of this compound?
Methodological Answer:
- Quantum Chemical Modeling : Density functional theory (DFT, B3LYP/6-31G*) calculates dipole moments (≈5.2 Debye) and electrostatic potential surfaces, highlighting nucleophilic regions at the carboxyl group .
- QSPR Models : Predict logP (≈1.2) and aqueous solubility (≈2.1 mg/mL) using atomic contributions from the acetamido and dimethyl groups .
- ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (logBB = -0.8) and CYP3A4 inhibition potential (probability = 0.65) .
Advanced: What mechanisms underlie its antibacterial activity, and how can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
The chromium(III) complex of a structurally related compound (3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) shows activity against S. aureus (MIC = 8 µg/mL) by disrupting cell wall synthesis via β-lactamase inhibition . SAR studies suggest:
- Hydrophobic Side Chains : 3,3-Dimethyl groups enhance membrane penetration (logD = 1.5 vs. 0.8 for non-methylated analogs).
- Carboxyl Group Modifications : Esterification reduces activity (MIC increases to 32 µg/mL), indicating free carboxyl is critical for target binding .
Advanced: How can glycosylation or peptide conjugation alter its pharmacokinetic profile?
Methodological Answer:
Conjugation with galactopyranosyl groups (e.g., 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-galactopyranosyl) via carbodiimide coupling (EDC/NHS) increases hydrophilicity (logP decreases by 1.2 units) and prolongs half-life in serum (t₁/₂ = 6 hours vs. 2 hours for parent compound) . Peptide conjugates (e.g., TLR4-IN-C34-C2-COOH) utilize solid-phase synthesis (Fmoc chemistry) with TFA cleavage, improving tissue targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
